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Compound of Interest

Compound Name: Fmoc-N-Me-Orn(Boc)-OH

Cat. No.: B1447792 Get Quote

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic

class, offering high specificity and potent biological activity.[1][2] However, native peptides often

suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-

proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[3] Among

these, N-methylated amino acids are particularly powerful tools, known to enhance enzymatic

resistance, improve cell permeability, and modulate conformation.[4][5]

This guide provides an in-depth technical overview of Fmoc-N-Me-Orn(Boc)-OH, a

sophisticated building block designed for the precise incorporation of an N-methylated ornithine

residue. We will explore the causality behind its design, the technical challenges associated

with its use, and field-proven protocols for its successful application in solid-phase peptide

synthesis (SPPS).

At its core, the utility of Fmoc-N-Me-Orn(Boc)-OH stems from two key features:

Nα-Methylation: The methyl group on the alpha-amine backbone sterically shields the

adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-

life.

Orthogonal Protection: The molecule is equipped with two chemically distinct protecting

groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl

(Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the acid-

labile tert-butyloxycarbonyl (Boc) group.[6][7] This orthogonal scheme is fundamental,
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allowing for the selective removal of one group without affecting the other, which is essential

for stepwise peptide elongation and complex modifications like side-chain cyclization.[3][7]

Physicochemical & Structural Data
A thorough understanding of the building block's properties is critical for its effective use.

Property Value Source

IUPAC Name

(2S)-2-[9H-fluoren-9-

ylmethoxycarbonyl(methyl)ami

no]-5-[(2-methylpropan-2-

yl)oxycarbonylamino]pentanoic

acid

PubChem[8]

CAS Number 1793105-28-8 PubChem[8]

Molecular Formula C₂₆H₃₂N₂O₆ PubChem[8]

Molecular Weight 468.5 g/mol PubChem[8]

Appearance White to off-white solid Generic

Solubility Soluble in DMF, NMP, DCM Generic

Storage 2-8°C Sigma-Aldrich

Conceptual Synthesis Pathway
While end-users typically purchase this reagent, understanding its synthesis provides insight

into its stability and handling. The synthesis of orthogonally protected amino acids is a multi-

step process. For Fmoc-L-Orn(Boc)-OH, a general route involves the selective protection of the

side-chain amine with a Boc group, followed by the introduction of the Fmoc group at the

alpha-amine using a reagent like Fmoc-OSu.[9] The N-methylation step adds complexity, often

requiring specialized conditions to selectively methylate the alpha-amine without affecting the

side chain.

Application in Solid-Phase Peptide Synthesis
(SPPS): A Methodological Deep Dive
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The incorporation of Fmoc-N-Me-Orn(Boc)-OH into a growing peptide chain is a non-trivial

step that requires significant optimization compared to standard amino acid coupling.

The Core Challenge: Steric Hindrance
The primary obstacle in coupling N-methylated amino acids is the profound steric hindrance

around the alpha-amine.[5][10] The presence of the N-methyl group, combined with the bulky

Fmoc protector, makes the nucleophilic attack on the activated carboxyl group of the incoming

amino acid significantly more difficult. This can lead to low coupling yields and deletion

sequences.[5][10] Consequently, standard coupling conditions are often insufficient.

Optimized Coupling Reagents and Protocols
To overcome steric hindrance, highly reactive coupling reagents are required. While reagents

like HBTU can be less effective, uronium/aminium salts such as HATU or phosphonium salts

like PyBOP and PyAOP are the reagents of choice.[4][11][12]

Reagent Class Key Advantages Considerations

HATU Uronium/Aminium Salt

Highly reactive, very

effective for hindered

couplings.[4]

Must be used with a

non-nucleophilic base

like DIPEA.

HCTU Uronium/Aminium Salt

Less effective than

HATU for N-methyl

amino acids.[4]

Can be a more cost-

effective option for

less difficult couplings.

PyBOP/PyAOP Phosphonium Salt

Excellent for hindered

couplings, particularly

N-methyl to N-methyl.

[4][11]

Generates phosphine

oxide byproducts.

BOP-Cl Phosphonium Salt

Reported as useful for

N-methylated amino

acid couplings.[4][13]

Less commonly used

in modern automated

synthesis.

Detailed Experimental Protocol: HATU-Mediated
Coupling
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This protocol provides a robust starting point for the incorporation of Fmoc-N-Me-Orn(Boc)-
OH.

Reagents:

Peptide-resin with free N-terminal amine

Fmoc-N-Me-Orn(Boc)-OH (4 equivalents based on resin substitution)

HATU (4 equivalents)

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.[4]

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using

20% piperidine in DMF (1 x 5 min, 1 x 15 min).[5]

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

[5]

Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Orn(Boc)-OH and HATU in

DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes at room temperature.[4]

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.[4]

Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For

difficult sequences, this time may be extended, or a "double coupling" (repeating steps 4-6)

may be necessary.[4][5]

Monitoring: After the coupling time, take a small sample of resin beads to check for reaction

completion (see next section).
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Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed

by DCM, to prepare for the next cycle.

Workflow for Incorporating Fmoc-N-Me-Orn(Boc)-
OH```dot
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Caption: Orthogonal deprotection of Fmoc-N-Me-Orn(Boc)-OH.
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Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This self-validating guide provides

solutions to common problems.

Problem Probable Cause(s) Recommended Solution(s)

Incomplete Coupling (Positive

Bromophenol Blue Test)

1. Insufficient reaction time.2.

Low reactivity of coupling

reagents.3. Peptide

aggregation on resin.

1. Double Couple: Re-expose

the resin to a fresh solution of

activated Fmoc-N-Me-

Orn(Boc)-OH.<[5]br>2.

Increase Time/Temp: Extend

coupling time (e.g., 4h or

overnight) or cautiously

increase temperature to 40-

50°C.<[14]br>3. Change

Solvent: Switch from DMF to

NMP, which is better at

disrupting aggregation. [14]

Racemization

1. Prolonged pre-activation

time.2. Use of overly strong

base or excessive base.

1. Minimize pre-activation time

to 5 minutes.2. Ensure precise

stoichiometry of DIPEA; avoid

excess.3. Avoid elevated

temperatures unless

necessary. [6]

Deletion of Residue

(Confirmed by Mass Spec)

Severe steric hindrance; failed

coupling followed by

successful coupling of the

subsequent amino acid.

1. Implement the most potent

coupling conditions from the

start (HATU/NMP).2. Consider

microwave-assisted synthesis

to drive difficult couplings to

completion. [14]

Conclusion and Future Outlook
Fmoc-N-Me-Orn(Boc)-OH is a highly specialized and powerful reagent for the synthesis of

advanced peptides. While its use presents challenges, primarily due to steric hindrance, these
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can be reliably overcome through the selection of appropriate high-reactivity coupling reagents,

modified reaction monitoring, and optimized protocols. The strategic incorporation of N-

methylated ornithine residues enables the development of peptide therapeutics with superior

stability, constrained conformations, and enhanced biological activity, making this building block

an indispensable tool for researchers at the forefront of drug development.

References
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved

January 7, 2026, from [Link]

The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. (n.d.). NINGBO

INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

Fmoc-N-Me-Orn(Boc)-OH. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to

Therapeutic Potential. (n.d.). Ningbo Inno Pharmchem. Retrieved January 7, 2026, from

[Link]

Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced

Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023, January 23). National

Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

SPPS for N Methylated Peptides. (2023, November 15). Reddit. Retrieved January 7, 2026,

from [Link]

Fmoc-Orn(Boc)-OH [109425-55-0]. (n.d.). Aapptec Peptides. Retrieved January 7, 2026,

from [Link]

Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February).

ResearchGate. Retrieved January 7, 2026, from [Link]

Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February).

PubMed. Retrieved January 7, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.aapptec.com/bulletin/TB1177-spps-with-n-methyl-amino-acids.pdf
https://www.inno-pharmchem.com/news/the-crucial-role-of-boc-orn-fmoc-oh-in-advancing-peptide-therapeutics
https://www.benchchem.com/product/b1447792?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH
https://www.inno-pharmchem.com/news/the-role-of-boc-orn-fmoc-oh-in-pharmaceutical-research-from-building-blocks-to-therapeutic-potential
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864273/
https://www.reddit.com/r/chemistry/comments/17vsw05/spps_for_n_methylated_peptides/
https://www.aapptec.com/afa105-fmoc-ornboc-oh-p-138.html
https://www.researchgate.net/publication/7962137_Solid-phase_synthesis_and_characterization_of_N-methyl-rich_peptides
https://pubmed.ncbi.nlm.nih.gov/15705160/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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